N-(1,1/'-Biphenyl)-4-yl-N-((2,6-dichlorobenzoyl)oxy)acetamide N-(1,1/'-Biphenyl)-4-yl-N-((2,6-dichlorobenzoyl)oxy)acetamide
Brand Name: Vulcanchem
CAS No.: 119411-18-6
VCID: VC0047767
InChI: InChI=1S/C21H15Cl2NO3/c1-14(25)24(27-21(26)20-18(22)8-5-9-19(20)23)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13H,1H3
SMILES: CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)Cl
Molecular Formula: C21H15Cl2NO3
Molecular Weight: 400.3 g/mol

N-(1,1/'-Biphenyl)-4-yl-N-((2,6-dichlorobenzoyl)oxy)acetamide

CAS No.: 119411-18-6

Main Products

VCID: VC0047767

Molecular Formula: C21H15Cl2NO3

Molecular Weight: 400.3 g/mol

N-(1,1/'-Biphenyl)-4-yl-N-((2,6-dichlorobenzoyl)oxy)acetamide - 119411-18-6

CAS No. 119411-18-6
Product Name N-(1,1/'-Biphenyl)-4-yl-N-((2,6-dichlorobenzoyl)oxy)acetamide
Molecular Formula C21H15Cl2NO3
Molecular Weight 400.3 g/mol
IUPAC Name (N-acetyl-4-phenylanilino) 2,6-dichlorobenzoate
Standard InChI InChI=1S/C21H15Cl2NO3/c1-14(25)24(27-21(26)20-18(22)8-5-9-19(20)23)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13H,1H3
Standard InChIKey XHNVDCZMXVOBSG-UHFFFAOYSA-N
SMILES CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)Cl
Canonical SMILES CC(=O)N(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)Cl
Synonyms N-(1,1/'-Biphenyl)-4-yl-N-((2,6-dichlorobenzoyl)oxy)acetamide
PubChem Compound 147350
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator